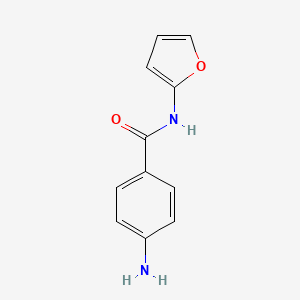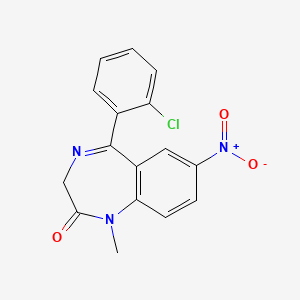
甲基氯氮卓
概述
描述
科学研究应用
RO-054082 具有广泛的科学研究应用:
化学: 它被用作配体在结合研究中以了解受体相互作用。
生物学: 它被研究其对细胞过程和信号通路的影响。
医学: 由于其受体结合特性,它具有潜在的治疗应用。
作用机制
RO-054082 的作用机制涉及其与特定受体的结合,从而触发一系列分子事件。这些事件可能包括基因表达的变化、蛋白质活化和细胞信号通路的变化。 确切的分子靶标和途径仍在调查中,但其高结合亲和力表明对受体介导过程有重大影响 .
安全和危害
生化分析
Biochemical Properties
Methylclonazepam plays a significant role in biochemical reactions primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It binds to the benzodiazepine site on the GABA_A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This interaction increases the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and a decrease in neuronal excitability . Additionally, methylclonazepam undergoes nitroreduction and acetylation, involving enzymes such as cytochrome P450 3A4 and N-acetyltransferase 2 .
Cellular Effects
Methylclonazepam affects various types of cells and cellular processes. It exerts its effects by modulating GABAergic neurotransmission, which influences cell signaling pathways, gene expression, and cellular metabolism. The enhancement of GABAergic inhibition results in sedative, anxiolytic, and anticonvulsant effects. Methylclonazepam also impacts the central nervous system by reducing neuronal excitability and altering the release of neurotransmitters .
Molecular Mechanism
The molecular mechanism of methylclonazepam involves its binding to the benzodiazepine site on the GABA_A receptor. This binding increases the affinity of the receptor for GABA, leading to an enhanced inhibitory effect. The increased chloride ion influx hyperpolarizes the neuron, making it less likely to fire action potentials. This mechanism underlies the sedative, anxiolytic, and anticonvulsant properties of methylclonazepam . Additionally, methylclonazepam undergoes metabolic transformations, including nitroreduction and acetylation, which are mediated by enzymes such as cytochrome P450 3A4 and N-acetyltransferase 2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylclonazepam can change over time due to its stability and degradation. Studies have shown that methylclonazepam is metabolized into amino-meclonazepam and acetamido-meclonazepam in human liver microsomes, hepatocytes, and mouse models . These metabolites can be detected in urine samples, indicating the compound’s metabolic stability and the potential for long-term effects on cellular function. The temporal effects of methylclonazepam also depend on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of methylclonazepam vary with different dosages in animal models. At lower doses, it exhibits sedative and anxiolytic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the therapeutic index of methylclonazepam is dose-dependent, with higher doses increasing the risk of side effects such as respiratory depression and motor impairment . The threshold effects observed in these studies highlight the importance of careful dosage management in experimental and clinical settings.
Metabolic Pathways
Methylclonazepam is involved in several metabolic pathways, including nitroreduction and acetylation. The primary enzymes involved in its metabolism are cytochrome P450 3A4 and N-acetyltransferase 2 . These metabolic transformations result in the formation of metabolites such as amino-meclonazepam and acetamido-meclonazepam, which can be detected in urine samples . The metabolic pathways of methylclonazepam are similar to those of other nitro-containing benzodiazepines, such as clonazepam and flunitrazepam.
Transport and Distribution
Methylclonazepam is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of methylclonazepam is influenced by factors such as its lipophilicity and the presence of transporters in different tissues . The compound’s ability to cross the blood-brain barrier is particularly important for its effects on the central nervous system.
Subcellular Localization
The subcellular localization of methylclonazepam is crucial for its activity and function. It is primarily localized to the GABA_A receptors on the cell membrane, where it exerts its inhibitory effects. The targeting signals and post-translational modifications of methylclonazepam direct it to specific compartments or organelles within the cell . This localization is essential for the compound’s ability to modulate GABAergic neurotransmission and produce its therapeutic effects.
准备方法
RO-054082 的合成涉及多个步骤,通常从核心结构的制备开始,然后进行官能团修饰。确切的合成路线和反应条件属于专有信息,尚未广泛公开。 有机合成的通用方法,例如亲核取代和催化氢化,可能被使用。 工业生产方法将涉及在受控条件下扩大这些反应的规模,以确保纯度和产率 .
化学反应分析
相似化合物的比较
RO-054082 可以与具有相似受体结合特性的其他化合物进行比较。一些类似化合物包括:
RO-5028442: 以其在研究自闭症障碍的试验中的应用而闻名.
其他苯二氮卓类受体配体: 这些化合物具有相似的结合亲和力,并用于各种药理学研究
属性
IUPAC Name |
5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBJJDUDXZLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203777 | |
| Record name | Methylclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-71-9 | |
| Record name | ID 690 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLCLONAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89WG8CN9AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1204211.png)
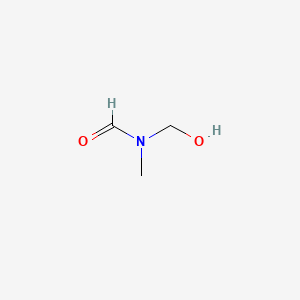
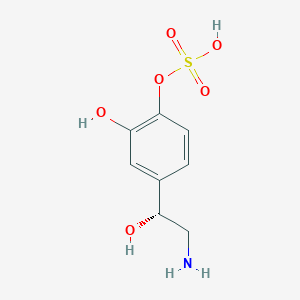
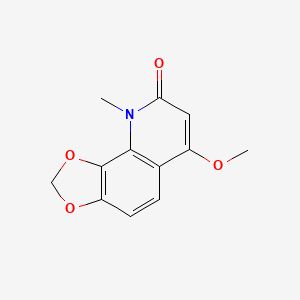
![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)
![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)




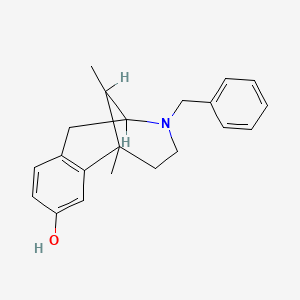
![6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)

